molecular formula C11H11NO2 B8623388 3-(2-Methoxy-4-methylphenyl)-3-oxopropanenitrile

3-(2-Methoxy-4-methylphenyl)-3-oxopropanenitrile

Cat. No. B8623388
M. Wt: 189.21 g/mol
InChI Key: BEPHXJXAOLJNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxy-4-methylphenyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(2-methoxy-4-methylphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C11H11NO2/c1-8-3-4-9(10(13)5-6-12)11(7-8)14-2/h3-4,7H,5H2,1-2H3

InChI Key

BEPHXJXAOLJNCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC#N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of acetonitrile (3.24 mL; 61.7 mmol) in dry THF (31 mL) at −78° C. under nitrogen atmosphere was added n-butyllithium 2.5M (15.4 mL; 38.5 mmol) and the reaction mixture was stirred at −78° C. for 30 minutes. Then, a solution of methyl 2-methoxy-4-methylbenzoate (2.78 g; 15.4 mmol) in dry THF (18 mL) was added dropwise and the stirring was continued for 1.5 hour. The reaction mixture was hydrolyzed by adding HCl (1N) and the aqueous layer was extracted several times with ethyl acetate. The organics were combined, dried over magnesium sulphatesulphate and concentrated under reduced pressure. The crude material was purified by flash chromatography on silica gel using a gradient of ethyl acetate (5 to 80%) in heptane to furnish 2.5 g of the expected 3-(2-methoxy-4-methylphenyl)-3-oxopropanenitrile (86%) as a bright yellow solid.
Quantity
3.24 mL
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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